2-(3-Bromophenoxy)-6-methylpyrazine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

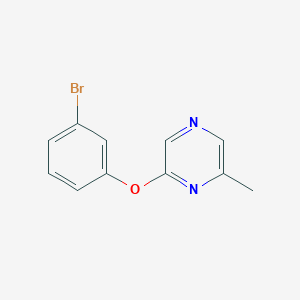

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromophenoxy)-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-6-13-7-11(14-8)15-10-4-2-3-9(12)5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQSIIIFPGJDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640385 | |

| Record name | 2-(3-Bromophenoxy)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-60-7 | |

| Record name | 2-(3-Bromophenoxy)-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenoxy)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Pyrazines As a Privileged Scaffold in Medicinal Chemistry and Materials Science

Pyrazines, a class of nitrogen-containing heterocyclic compounds, are recognized as "privileged scaffolds" in drug discovery and materials science. mdpi.comscispace.comtandfonline.com This designation stems from their frequent appearance in biologically active compounds and functional materials. mdpi.comscispace.comtandfonline.com

In medicinal chemistry , the pyrazine (B50134) ring is a core component of several clinically approved drugs, demonstrating its versatility in interacting with biological targets. mdpi.comscispace.com Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com Pyrazine derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. tandfonline.comnih.gov For instance, Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor for treating multiple myeloma. mdpi.com The structural rigidity and hydrogen bonding capabilities of the pyrazine nucleus contribute to its ability to bind effectively to enzyme active sites and receptors. acs.org

In materials science , pyrazine-based molecules are investigated for their applications in optoelectronics, such as solar cells, light-emitting diodes, and field-effect transistors. rsc.org Their electron-deficient nature and planar structure facilitate charge transfer properties, making them suitable for creating π-conjugated materials. rsc.org Furthermore, pyrazine ligands are utilized in the construction of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas adsorption and catalysis. acs.orgnih.gov

The Significance of Phenoxy Moieties in Organic Synthesis and Biological Activity

The phenoxy group, an aromatic ether, is another crucial functional group in the landscape of organic chemistry. wikipedia.org Its incorporation into a molecule can significantly impact its properties and reactivity.

From a synthetic perspective , the ether linkage in phenoxy moieties is generally stable, providing a robust connection between an aromatic ring and the rest of the molecule. acs.org The synthesis of phenoxy derivatives can often be achieved through well-established methods like nucleophilic aromatic substitution. acs.org

From a biological standpoint , the phenoxy group can influence a compound's lipophilicity, which in turn affects its ability to cross biological membranes. researchgate.netresearchgate.net This is a critical factor in drug design, as it governs the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent. researchgate.netresearchgate.net The electronic nature of the phenoxy ring can also be modulated by substituents, allowing for the fine-tuning of interactions with biological targets. nih.gov Phenoxy-containing compounds have been explored for various biological activities, including as herbicides and in drug development. researchgate.netnih.gov

The Role of Halogen Substitution Bromine in Modulating Chemical Reactivity and Biological Interactions

The introduction of a halogen atom, in this case, bromine, onto an aromatic ring is a common and impactful strategy in medicinal chemistry and materials design. ump.edu.pl

The chemical reactivity of an aromatic ring is altered by the presence of a bromine atom. quora.comunacademy.com As an electron-withdrawing group, bromine can influence the electron density of the aromatic system, affecting its susceptibility to further chemical transformations. quora.com

In terms of biological interactions , the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules like proteins. ump.edu.placs.org This interaction can enhance binding affinity and selectivity for a particular target. ump.edu.placs.org The size and lipophilicity of the bromine atom can also contribute to improved pharmacokinetic properties. Bromine-containing compounds have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. tethyschemical.com The substitution of bromine can lead to increased therapeutic activity and a longer duration of action for a drug molecule.

Rationale for Dedicated Academic Inquiry into 2 3 Bromophenoxy 6 Methylpyrazine

The specific combination of a pyrazine (B50134) ring, a phenoxy linker, and a bromine substituent in 2-(3-Bromophenoxy)-6-methylpyrazine creates a molecule with a unique set of anticipated properties, justifying focused research efforts. The pyrazine core provides a well-established scaffold with proven biological relevance and utility in materials science. mdpi.comrsc.org The phenoxy moiety serves as a stable bridge and can modulate the compound's physicochemical properties, such as its solubility and membrane permeability. ontosight.ai The bromine atom introduces the potential for specific halogen bonding interactions and further modifies the electronic and steric profile of the molecule. ump.edu.pl

Investigating this particular compound allows for the systematic exploration of how these three structural components work in concert. Research into its synthesis, characterization, and potential applications can provide valuable insights into the structure-activity relationships of substituted pyrazines and bromophenoxy derivatives.

Overview of Current Research Landscape and Gaps Pertaining to Substituted Pyrazines and Bromophenoxy Derivatives

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of 2-(3-Bromophenoxy)-6-methylpyrazine identifies the ether linkage as the most logical point for disconnection. This carbon-oxygen bond cleavage simplifies the target molecule into two primary precursors: a halogenated methylpyrazine and a substituted phenol (B47542).

This primary disconnection strategy suggests a nucleophilic aromatic substitution (SNAr) as the final step in the synthesis. The key precursors identified through this analysis are outlined in the table below.

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2-Halo-6-methylpyrazine (e.g., 2-Chloro-6-methylpyrazine) |  | Electrophilic pyrazine (B50134) substrate |

| 3-Bromophenol (B21344) |  | Nucleophilic coupling partner |

| An alternative retrosynthetic approach involves the deconstruction of the pyrazine ring itself, leading back to various acyclic building blocks. This strategy is fundamental to the methods discussed in section 2.2.1. |

Strategies for the Formation of the Pyrazine Core

The formation of the substituted pyrazine ring is the cornerstone of the synthesis. This can be accomplished either by building the ring from simple, non-cyclic molecules or by modifying an existing pyrazine structure.

Constructing the heterocyclic pyrazine core from acyclic precursors is a fundamental and widely employed strategy. These methods involve the formation of the six-membered ring through various condensation and cyclization reactions.

One of the most traditional and effective methods for pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net The reaction typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. youtube.comresearchgate.net Air oxidation is often sufficient, though other oxidizing agents like copper(II) oxide or manganese oxide can be used. researchgate.net

To synthesize a methyl-substituted pyrazine, one of the starting materials must contain a methyl group. For instance, the reaction of methylglyoxal (B44143) with ethylenediamine (B42938) leads to the formation of methylpyrazine.

General Reaction Scheme:

The table below provides examples of this condensation reaction.

| α,β-Dicarbonyl Compound | 1,2-Diamine | Resulting Pyrazine |

| Glyoxal | Ethylenediamine | Pyrazine |

| Methylglyoxal | Ethylenediamine | Methylpyrazine |

| Diacetyl (2,3-Butanedione) | Ethylenediamine | 2,3-Dimethylpyrazine |

| Glyoxal | 1,2-Diaminopropane | 2-Methylpyrazine (B48319) |

The self-condensation of α-aminocarbonyl compounds is a classic route to pyrazine synthesis. colab.ws Historic methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses are based on this principle. wikipedia.org The key step is the dimerization of an α-amino ketone to form a dihydropyrazine, which then undergoes oxidation to yield the stable aromatic pyrazine. youtube.com

The necessary α-amino ketone precursors can be synthesized from α-halogenoketones by reaction with ammonia. wikipedia.org For example, the self-condensation of 1-amino-2-propanone would yield 2,5-dimethylpyrazine (B89654) after oxidation. Achieving a monosubstituted product like 2-methylpyrazine requires a directed or mixed condensation strategy.

Modern synthetic methods have introduced routes to pyrazines using aminoacetonitriles and their derivatives. An efficient palladium(II)-catalyzed cascade reaction between aminoacetonitriles and arylboronic acids has been developed to produce unsymmetrically substituted pyrazines. organic-chemistry.org This process involves an initial C-C coupling, which is followed by an intramolecular cyclization to form the pyrazine ring. organic-chemistry.org

Furthermore, pyrazinone precursors can be synthesized from α-aminonitriles and oxalyl halides, a method that provides a versatile entry to functionalized pyrazine systems. nih.gov Another approach involves the reaction of α-diazo oxime ethers with 2H-azirines, which also yields unsymmetrically substituted pyrazines. organic-chemistry.org A patented method describes the synthesis of pyrazine derivatives from iminodiacetonitrile (B147120) and hydroxylamine, highlighting the utility of nitrile-containing precursors. wipo.int

Following the successful synthesis of the 2-methylpyrazine core, the final step is the introduction of the 3-bromophenoxy substituent. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

The pyrazine ring is electron-deficient, which facilitates nucleophilic attack, especially when a good leaving group is present at one of the ring carbon atoms. The synthesis requires a pre-formed halo-methylpyrazine, such as 2-chloro-6-methylpyrazine (B130241). This electrophilic substrate is then treated with the nucleophile, 3-bromophenoxide, which can be generated in situ from 3-bromophenol and a suitable base (e.g., NaH, K₂CO₃). The reaction is generally performed in a polar aprotic solvent like DMF or DMSO to facilitate the substitution.

Reaction Scheme:

This derivatization strategy is a powerful tool for creating a diverse range of substituted pyrazines from a common intermediate.

Derivatization of Pre-formed Pyrazine Rings

Introduction of Methyl Group via Lateral Lithiation and Electrophilic Trapping

One effective strategy for introducing a methyl group onto a pyrazine ring is through lateral lithiation followed by electrophilic trapping. wikipedia.org This method takes advantage of the increased acidity of protons on a methyl group positioned ortho to a ring nitrogen atom.

The process begins with a pre-existing methylpyrazine. A strong organolithium base, such as s-butyllithium, is used to deprotonate the methyl group, forming a lithiated intermediate. wikipedia.orgwhiterose.ac.uk This nucleophilic species can then react with an electrophile. For the introduction of a simple methyl group, an electrophile like methyl iodide would be used. wikipedia.org This sequence provides a powerful alternative to direct electrophilic aromatic substitution, often with higher site selectivity. wikipedia.org The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) at low temperatures, such as -78°C, to control reactivity and minimize side reactions. nih.gov

The efficiency of the electrophilic trapping step can be influenced by the nature of the electrophile. mdpi.com While simple alkyl halides are effective, other electrophiles can also be employed to introduce different functionalities if desired. nih.gov

Incorporation of Halogen Functionalities

The introduction of a halogen, typically chlorine or bromine, onto the pyrazine ring is a key step to enable the subsequent addition of the 3-bromophenoxy group. This halogen acts as a leaving group in nucleophilic aromatic substitution or as a handle for metal-catalyzed cross-coupling reactions.

Halogenation of pyrazine rings can be achieved through various methods. For instance, N-halosuccinimides, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), are common reagents for this purpose, often in the presence of a radical initiator like benzoyl peroxide (BPO). google.com The reaction conditions, including solvent and temperature, are crucial for achieving the desired regioselectivity, especially in pyrazines with multiple potential reaction sites.

The reactivity of the pyrazine ring towards halogenation is influenced by the existing substituents. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it. The position of substitution is directed by the electronic and steric properties of the substituents already present on the ring.

Strategies for the Introduction of the 3-Bromophenoxy Moiety

With a halogenated methylpyrazine in hand, the next critical step is the introduction of the 3-bromophenoxy group. Several powerful synthetic methods are available for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-O bond between the pyrazine ring and the 3-bromophenoxy group. wikipedia.orgmasterorganicchemistry.com In this reaction, the halogenated pyrazine, which is electron-deficient, is attacked by the nucleophilic 3-bromophenoxide. wikipedia.orglumenlearning.com

The reaction is typically carried out in the presence of a base, such as cesium carbonate or potassium carbonate, which deprotonates the 3-bromophenol to generate the more nucleophilic phenoxide. acs.org The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being commonly used. acs.orgresearchgate.net

The success of the SNAr reaction is highly dependent on the electronic nature of the pyrazine ring. The presence of electron-withdrawing groups on the pyrazine ring can significantly accelerate the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglumenlearning.com Pyridines and other heteroaromatic systems are particularly reactive in SNAr reactions, especially when the leaving group is at a position that allows for effective delocalization of the negative charge onto the heteroatom. wikipedia.orgyoutube.com

Copper- or Palladium-Catalyzed C-O Coupling Reactions (e.g., Ullmann-type Coupling)

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of the aryl ether linkage. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for this purpose. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov

In a typical Ullmann-type coupling for the synthesis of this compound, a halogenated methylpyrazine would be reacted with 3-bromophenol in the presence of a copper catalyst, a base, and often a ligand. arkat-usa.orgresearchgate.net Common catalysts include copper(I) iodide (CuI), and ligands can range from diamines to amino acids. nih.gov The base, such as potassium carbonate or cesium carbonate, is crucial for generating the phenoxide in situ. nih.govarkat-usa.org

Palladium-catalyzed C-O coupling reactions, a variation of the Buchwald-Hartwig amination, have also emerged as a versatile method for aryl ether synthesis. nih.govmit.edu These reactions typically employ a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a phosphine (B1218219) ligand. mdpi.comnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

The choice between copper and palladium catalysis can depend on the specific substrates and desired reaction conditions. Both methods offer powerful tools for the construction of the C-O bond in this compound.

Direct Etherification Reactions with Phenols

Direct etherification reactions offer another route to the target compound. While often falling under the broader categories of SNAr or metal-catalyzed couplings, some specific methodologies focus on the direct reaction of a halogenated pyrazine with a phenol under specific catalytic or reaction conditions. These methods aim to simplify the reaction setup and improve efficiency.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The successful synthesis of this compound relies on the careful optimization of reaction conditions to maximize the yield and purity of the final product. Key parameters that are often adjusted include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

For SNAr reactions, optimization may involve screening different bases and solvents to find the combination that best promotes the reaction while minimizing side products. researchgate.net The concentration of the reactants can also play a significant role in the reaction outcome. arkat-usa.org

In the case of metal-catalyzed couplings, the choice of ligand is often critical. Different ligands can have a profound effect on the catalytic activity and selectivity of the metal center. nih.gov The catalyst loading, or the amount of catalyst used, is another important factor to consider, with the goal of using the minimum amount of catalyst necessary to achieve an efficient transformation. researchgate.net

The table below summarizes some of the key variables and their potential impact on the synthesis of aryl ethers, which can be applied to the synthesis of this compound.

| Parameter | Variables | Potential Impact on Reaction | References |

| Catalyst | CuI, CuCl, Pd(OAc)₂, Pd₂(dba)₃ | Affects reaction rate and efficiency. Choice depends on the coupling partners. | nih.gov, mdpi.com |

| Ligand | Diamines, Amino Acids, Phosphines | Improves catalyst solubility and activity; can influence selectivity. | nih.gov, researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes the formation of the nucleophile (phenoxide). Strength and solubility can impact reaction rate. | arkat-usa.org, acs.org |

| Solvent | DMF, Toluene, THF, DMSO | Affects solubility of reactants and catalyst; can influence reaction temperature and rate. | wikipedia.org, researchgate.net, mdpi.com |

| Temperature | Room temperature to >200°C | Higher temperatures can increase reaction rates but may also lead to side reactions. | wikipedia.org |

By systematically adjusting these parameters, chemists can develop a robust and efficient synthesis for this compound.

Green Chemistry Principles in Synthetic Route Design

The traditional synthesis of pyrazine derivatives often involves the use of high-boiling point, polar aprotic solvents and may require harsh conditions. chemrxiv.org Applying the principles of green chemistry to the synthesis of this compound aims to mitigate environmental impact by utilizing more sustainable materials and processes. mdpi.com

Use of Eco-friendly Solvents:

A significant focus of green chemistry is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. mdpi.com For the synthesis of pyrazine ethers, several greener solvents could be considered.

One promising class of green solvents is deep eutectic solvents (DESs). These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. DESs are often biodegradable, have low toxicity, and exhibit low vapor pressure. mobt3ath.com For instance, choline (B1196258) chloride-based DESs have been successfully used as both solvents and catalysts in the synthesis of other pyrazine compounds. mobt3ath.com

Another approach involves the use of greener organic solvents like tert-amyl alcohol, which has been shown to be effective in enzymatic reactions for producing pyrazinamide (B1679903) derivatives, offering a less toxic alternative to traditional solvents. chemrxiv.org The selection of a suitable green solvent would require experimental validation to ensure high yield and purity for the target compound.

The table below summarizes potential green solvent alternatives for the synthesis of this compound.

Table 1: Potential Green Solvents for Synthesis

| Solvent Class | Example(s) | Rationale for Use | Citation |

|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Choline Chloride/Urea | Biodegradable, low toxicity, can also act as a catalyst. | mobt3ath.com |

| Bio-derived Alcohols | tert-Amyl Alcohol | Greener alternative to traditional polar aprotic solvents. | chemrxiv.org |

| Aqueous Media | Water/Methanol Mixtures | Reduces reliance on purely organic solvents, environmentally benign. | tandfonline.comresearchgate.net |

Catalysis and Reaction Conditions:

To enhance the efficiency and sustainability of the synthesis, alternative catalytic systems can be employed. While the SNAr reaction for this specific ether formation is often base-mediated, exploring phase-transfer catalysts could improve reaction rates and allow for the use of a biphasic solvent system, simplifying product isolation.

Furthermore, one-pot synthesis methodologies, where sequential reactions are carried out in a single reactor, can significantly improve process efficiency by reducing the number of work-up and purification steps. tandfonline.comresearchgate.net A one-pot approach to synthesizing this compound could involve the in situ formation of the 2-halo-6-methylpyrazine followed directly by the nucleophilic substitution with 3-bromophenol, minimizing waste and resource consumption.

Table of Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the pyrazine and bromophenoxy rings, as well as the methyl group.

The protons of the pyrazine ring are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 8.5 ppm. The methyl group attached to the pyrazine ring would present as a sharp singlet further upfield, generally around δ 2.5 ppm. The protons on the bromophenoxy ring will show a more complex pattern due to spin-spin coupling. Specifically, the proton at the C2' position would likely be a triplet, the one at C4' a doublet of doublets, the one at C5' a triplet, and the one at C6' a doublet of doublets, all appearing in the aromatic region (δ 7.0-7.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.1 - 8.3 | s | - |

| H-5 | 8.0 - 8.2 | s | - |

| CH₃ | ~2.5 | s | - |

| H-2' | 7.3 - 7.5 | t | ~2.0 |

| H-4' | 7.2 - 7.4 | dd | ~8.0, 2.0 |

| H-5' | 7.1 - 7.3 | t | ~8.0 |

| H-6' | 7.0 - 7.2 | dd | ~8.0, 2.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The carbon atoms of the pyrazine ring are expected to resonate at lower field (δ 140-160 ppm) due to the electron-withdrawing effect of the nitrogen atoms and the ether linkage. The carbon bearing the methyl group will be further downfield than the other pyrazine carbons. The carbons of the bromophenoxy ring will appear in the aromatic region (δ 115-155 ppm), with the carbon attached to the bromine atom (C-3') showing a characteristic chemical shift. The methyl carbon will appear at a much higher field, typically around δ 20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 140 - 145 |

| C-5 | 145 - 150 |

| C-6 | 150 - 155 |

| CH₃ | 20 - 25 |

| C-1' | 150 - 155 |

| C-2' | 120 - 125 |

| C-3' | 122 - 127 (C-Br) |

| C-4' | 125 - 130 |

| C-5' | 115 - 120 |

| C-6' | 128 - 133 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the coupled protons on the bromophenoxy ring (H-4', H-5', and H-6'), helping to confirm their relative positions. No cross-peaks would be expected for the singlet protons of the pyrazine ring or the methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu An HMQC or HSQC spectrum would show a cross-peak for each proton and the carbon to which it is attached. For instance, it would link the methyl protons to the methyl carbon and each aromatic proton to its corresponding aromatic carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

Correlations from the methyl protons to C-6 and C-5 of the pyrazine ring.

Correlations from the pyrazine protons (H-3 and H-5) to adjacent pyrazine carbons and potentially to C-2 and C-6 respectively.

Correlations from the phenoxy protons to the carbons within the bromophenoxy ring, and importantly, from H-2' and H-6' to the ether-linked carbon C-1'.

A crucial correlation would be expected from the pyrazine proton at H-3 to the ether-linked pyrazine carbon C-2, confirming the position of the phenoxy group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₉BrN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺˙, confirming its elemental formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺˙ and [M+2]⁺˙).

Fragmentation analysis within the mass spectrometer provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the ether bond, leading to fragments corresponding to the bromophenoxy and methylpyrazine moieties.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺˙ | C₁₁H₉⁷⁹BrN₂O | 263.9953 |

| [M+2]⁺˙ | C₁₁H₉⁸¹BrN₂O | 265.9932 |

Note: Calculated m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include C-H stretching vibrations for the aromatic and methyl protons, C=N and C=C stretching vibrations from the pyrazine and benzene (B151609) rings, and a strong C-O-C stretching band from the ether linkage. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the lower frequency region of the spectrum.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Methyl C-H Stretch | 2980 - 2850 | Medium-Weak |

| C=N, C=C Stretch (Aromatic Rings) | 1600 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch (Ether) | 1250 - 1200 | Strong |

| C-O-C Symmetric Stretch (Ether) | 1050 - 1000 | Medium |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Note: Predicted values are based on typical absorption ranges for the respective functional groups.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ptfarm.pl To perform this analysis, a high-quality single crystal of this compound would need to be grown.

If a suitable crystal were obtained, the X-ray diffraction experiment would yield detailed information about the molecule's solid-state architecture, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, providing definitive confirmation of the connectivity.

Conformation: The dihedral angles between the pyrazine and bromophenoxy rings, revealing the molecule's preferred conformation in the solid state.

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including any potential π-stacking or other non-covalent interactions.

The resulting crystallographic data, typically presented in a Crystallographic Information File (CIF), would provide an unambiguous and highly detailed picture of the molecular structure.

Crystal Packing and Intermolecular Interactions

In the absence of specific crystallographic data for this compound, a discussion of its crystal packing and intermolecular interactions must remain hypothetical. However, based on its molecular structure, several types of interactions would be anticipated to play a significant role in its solid-state assembly. These would likely include:

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···O hydrogen bonds involving the pyrazine and phenoxy moieties could be present. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal packing.

Halogen Bonding: The bromine atom on the phenoxy ring is a potential halogen bond donor. It could form directional interactions with electron-rich atoms, such as the nitrogen atoms of the pyrazine ring or the ether oxygen, in neighboring molecules. The geometry and strength of these halogen bonds would be a key feature of the crystal packing.

π-π Stacking: The aromatic pyrazine and bromophenoxy rings provide opportunities for π-π stacking interactions. These can occur in either a face-to-face or an offset (displaced) fashion, contributing to the cohesive energy of the crystal. The presence of the bromine substituent and the methyl group would influence the geometry of these stacking arrangements.

A definitive analysis would require the experimental determination of intermolecular contact distances and angles from a crystal structure.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be of particular interest. The key conformational feature is the torsion angle around the C(phenoxy)-O-C(pyrazine) ether linkage. This angle determines the relative orientation of the pyrazine and bromophenyl rings.

In the crystalline state, the molecule would adopt a specific, low-energy conformation that is influenced by both intramolecular steric effects and the aforementioned intermolecular interactions within the crystal lattice. The planarity or non-planarity of the molecule, as well as the specific dihedral angles between the aromatic rings, could only be accurately determined through X-ray crystallography. This analysis would reveal whether the observed solid-state conformation is primarily governed by crystal packing forces or by inherent intramolecular preferences.

Without experimental data, any discussion on the specific conformational parameters of this compound in the crystalline state would be speculative.

Reactivity of the Pyrazine Ring System

The pyrazine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. youtube.comresearchgate.net This inherent electronic nature dictates its susceptibility to different types of chemical reactions.

Electrophilic Aromatic Substitution (SEAr): The pyrazine ring is generally deactivated towards electrophilic attack compared to benzene. wikipedia.org The electron-withdrawing character of the two nitrogen atoms makes the ring less nucleophilic. youtube.com Direct electrophilic substitution on the pyrazine nucleus is often difficult and requires harsh conditions. researchgate.net However, the presence of activating groups can facilitate such reactions. youtube.com In this compound, the 6-methyl group is an electron-donating group, which can help to activate the ring towards electrophiles. The 2-phenoxy group is also typically an activating, ortho-, para-directing group. Despite this, electrophilic substitution on the pyrazine core remains less common than nucleophilic substitution. stackexchange.commasterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution. researchgate.net This type of reaction is common for pyrazines, particularly when a suitable leaving group, such as a halogen, is present on the ring. researchgate.netlibretexts.org In the case of this compound, the 2-phenoxy group itself could potentially act as a leaving group in the presence of a strong nucleophile, allowing for the introduction of other functional groups at the C-2 position. The rate of nucleophilic substitution is influenced by the nature of the leaving group and the nucleophile. wikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.gov

| Reaction Type | Reactivity on Pyrazine Core | Influencing Factors |

| Electrophilic Substitution | Generally low, requires activating groups. youtube.comwikipedia.org | Presence of electron-donating groups (e.g., methyl, phenoxy). |

| Nucleophilic Substitution | Generally high, especially with a good leaving group. researchgate.netlibretexts.org | Strength of the nucleophile and stability of the leaving group. nih.gov |

Oxidation: The pyrazine ring is relatively stable to oxidation, a characteristic of its aromaticity. thieme-connect.de However, it can undergo specific oxidative reactions. Treatment with oxidizing agents like hydrogen peroxide can lead to the formation of pyrazine N-oxides. thieme-connect.de This involves the oxidation of one or both of the ring's nitrogen atoms.

Reduction: The pyrazine ring can be reduced under various conditions. Complete reduction of the ring using methods such as catalytic hydrogenation (with catalysts like platinum, palladium, or nickel) or chemical reducing agents like sodium in ethanol (B145695) results in the formation of piperazines. thieme-connect.dewikipedia.org Partial reduction can also be achieved, leading to the formation of dihydropyrazine derivatives. cdnsciencepub.com Electrochemical methods have also been employed for the reduction of pyrazines to their dihydro forms. cdnsciencepub.com

| Transformation | Reagents/Conditions | Product |

| Oxidation | Hydrogen Peroxide | Pyrazine-N-oxide thieme-connect.de |

| Reduction | Sodium in ethanol; Catalytic Hydrogenation (Pt, Pd, Ni) | Piperazine thieme-connect.dewikipedia.org |

| Partial Reduction | Electrochemical methods | Dihydropyrazine cdnsciencepub.com |

Transformations Involving the 3-Bromophenoxy Moiety

The 3-bromophenoxy group provides two main sites for chemical modification: the bromine atom and the ether linkage.

The bromine atom on the phenyl ring is a versatile handle for introducing molecular complexity through various cross-coupling reactions. As an aryl bromide, it readily participates in palladium-catalyzed reactions. nih.govacs.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids or their esters to form biaryl or heteroaryl-aryl structures. mdpi.com

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne linkages.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

Stille Coupling: Reaction with organostannanes.

Hiyama Coupling: Reaction with organosilanes. nih.gov

These reactions allow for the substitution of the bromine atom with a wide array of functional groups, significantly expanding the chemical space accessible from the parent compound.

| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage |

| Suzuki | Aryl/Heteroaryl Boronic Acid | C-C (Aryl-Aryl) mdpi.com |

| Heck | Alkene | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) |

| Stille | Organostannane | C-C (Aryl-Aryl/Alkyl) |

| Hiyama | Organosilane | C-C (Aryl-Aryl/Alkyl) nih.gov |

Aromatic ethers, such as the phenoxy ether in this molecule, are known for their general stability. wikipedia.org The ether bond is less reactive than in aliphatic ethers. Cleavage of the C-O bond is challenging because the aromatic ring's electron-withdrawing nature reduces the electron density on the ether oxygen, making it less susceptible to protonation and subsequent cleavage. wikipedia.org While cleavage can be forced under harsh acidic or basic conditions, this linkage is generally robust and would likely remain intact during modifications at other parts of the molecule.

Reactivity of the 6-Methyl Group

The methyl group attached to the pyrazine ring is not merely an inert substituent. Its reactivity is influenced by the adjacent aromatic system.

The "benzylic-like" protons of the methyl group exhibit enhanced acidity compared to a simple alkyl group. youtube.com This allows for deprotonation by a strong base to generate a carbanion. This nucleophilic carbanion can then be used in subsequent reactions with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to extend the carbon chain at this position. youtube.com

Furthermore, the methyl group can be a site for oxidation. Strong oxidizing agents, such as potassium permanganate, can oxidize the alkyl side chain of alkylpyrazines to a carboxylic acid group. thieme-connect.demsu.edu This transformation converts an electron-donating methyl group into a strongly electron-withdrawing carboxyl group, which would significantly alter the electronic properties of the pyrazine ring.

Synthesis of Structural Analogs and Isomers for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound's structure to understand its interaction with a biological target is a cornerstone of medicinal chemistry. For this compound, the synthesis of structural analogs and isomers would be crucial for elucidating its structure-activity relationship (SAR). nih.govnih.govnih.gov

The synthesis of analogs could be approached by systematically altering three key regions of the molecule: the pyrazine core, the phenoxy group, and the methyl substituent.

Modification of the Phenoxy Ring: A primary focus for generating analogs would be the substitution pattern on the phenoxy ring. The bromine atom at the 3-position can be replaced with other halogens (F, Cl, I) or a variety of other functional groups, such as alkyl, alkoxy, nitro, or cyano groups. This would allow for the exploration of the electronic and steric effects of the substituent on biological activity. Furthermore, the position of the substituent could be varied (ortho, meta, para) to probe the spatial requirements of the binding pocket.

Modification of the Pyrazine Substituent: The methyl group at the 6-position of the pyrazine ring is another key point for modification. As discussed in the previous section, it can be functionalized to introduce a wide range of substituents. For SAR studies, it could be replaced with other alkyl groups of varying chain length and branching, or with functional groups that can act as hydrogen bond donors or acceptors.

Modification of the Pyrazine Core: While more synthetically challenging, modification of the pyrazine ring itself to other heterocyclic systems could provide valuable SAR data.

The synthesis of these analogs would likely rely on established methods for pyrazine synthesis, such as the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by functional group interconversions. tandfonline.comresearchgate.net For instance, analogs with different substituents on the phenoxy ring could be synthesized by reacting 2-chloro-6-methylpyrazine with a series of substituted phenols.

Table 2: Proposed Structural Analogs of this compound for SAR Studies

| Analog Type | R¹ (on Phenoxy Ring) | R² (on Pyrazine Ring) | Rationale for Synthesis |

| Halogen Series | -F, -Cl, -I (at position 3) | -CH₃ | Explore the effect of halogen size and electronegativity. |

| Positional Isomers | -Br (at positions 2 or 4) | -CH₃ | Investigate the importance of substituent position. |

| Electronic Variation | -OCH₃, -NO₂, -CN (at position 3) | -CH₃ | Probe the influence of electron-donating and -withdrawing groups. |

| Side-Chain Homologation | -Br | -CH₂CH₃, -CH(CH₃)₂ | Examine the impact of the size and branching of the alkyl group. |

| Functionalized Side-Chain | -Br | -CH₂OH, -CHO, -COOH | Introduce potential hydrogen bonding interactions. |

Note: This Section Focuses Exclusively on Academic Research Applications, Excluding Clinical Human Trial Data, Dosage, and Safety Profiles.

Pre-clinical Biological Activity Investigations (In vitro and In vivo Animal Studies)

No specific pre-clinical in vitro or in vivo animal studies for 2-(3-Bromophenoxy)-6-methylpyrazine have been published in the accessible scientific literature. While numerous pyrazine (B50134) analogues have been investigated for a wide range of biological activities, these findings cannot be attributed to this compound due to differences in chemical structure.

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antimycobacterial)

There is no available research data on the antimicrobial, antibacterial, antifungal, or antimycobacterial properties of this compound. Studies on other compounds, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, have shown antibacterial activity, but these are structurally distinct molecules. mdpi.com

Antiproliferative and Anticancer Efficacy in Cell Line Models

No studies investigating the antiproliferative or anticancer efficacy of this compound in any cell line models have been found in the scientific literature. Research into the anticancer potential of other heterocyclic compounds like thiopyrans and thiadiazines does not provide information on this specific pyrazine derivative. nih.govnih.gov

Anti-inflammatory and Analgesic Research

There are no published findings from in vitro or in vivo studies regarding the anti-inflammatory or analgesic potential of this compound.

Based on a comprehensive search of available academic and research literature, there is currently no specific information on the application of this compound in the fields of material science or pre-clinical biological investigation as detailed in the requested outline. The compound's primary role appears to be that of a chemical intermediate for synthesis.

Antiviral Investigations (e.g., against specific viral targets in vitro)

Currently, there is no specific published research available that details the in vitro antiviral activity of this compound against any specific viral targets. The compound is commercially available as a laboratory chemical, suggesting its use may be as an intermediate in the synthesis of more complex molecules for research purposes. bldpharm.comfishersci.be

For context, other structurally different pyrazine derivatives have been the subject of antiviral research. For instance, certain 2,5,6-trisubstituted pyrazine compounds have been identified as novel and potent allosteric inhibitors of the NS2B-NS3 protease found in the Zika, dengue, and West Nile viruses. nih.gov However, these findings relate to a different class of pyrazines and cannot be extrapolated to this compound.

Table 1: Summary of Antiviral Investigations for this compound

| Viral Target | Assay Type | Findings (e.g., IC₅₀) |

| No data available | No data available | No data available |

Enzyme Inhibition Studies (e.g., targeting specific enzymes relevant to disease pathways)

A review of available scientific literature indicates a lack of studies focused on the enzyme inhibition potential of this compound. Its capacity to target specific enzymes relevant to disease pathways has not been documented.

While this specific compound has not been studied, the broader pyrazine chemical class has shown relevance in enzyme inhibition. As mentioned, certain pyrazine derivatives act as allosteric inhibitors of the Flavivirus NS2B-NS3 protease, demonstrating that the pyrazine scaffold can be incorporated into enzyme-inhibiting molecules. nih.gov Without dedicated studies, however, any potential inhibitory action of the title compound remains unknown.

Table 2: Summary of Enzyme Inhibition Studies for this compound

| Target Enzyme | Inhibition Constant (e.g., IC₅₀, Kᵢ) | Therapeutic Area |

| No data available | No data available | No data available |

Antioxidant Activity Evaluation

There are no available scientific reports or academic publications that evaluate the antioxidant activity of this compound. Standard antioxidant assays, such as ORAC or TEAC, have not been applied to this compound in the published literature. The toxicological properties of the compound have not been fully investigated. fishersci.be

Table 3: Antioxidant Activity Profile for this compound

| Assay Type | Result |

| No data available | No data available |

Agricultural and Agrochemistry Applications (e.g., as Herbicides, Pesticides, or Plant Growth Regulators)

Information regarding the application of this compound in the fields of agriculture and agrochemistry is not present in the available literature. There is no evidence to suggest its investigation or use as a herbicide, pesticide, or plant growth regulator. Its primary documented use is as a laboratory chemical for research. fishersci.be

Applications in Flavor Chemistry and Food Science (as contributing to aroma profiles, if applicable)

While the pyrazine family of compounds is renowned in flavor chemistry for contributing potent roasted, nutty, and earthy aromas to foods, there is no specific information available on the flavor profile or potential food science applications of this compound. perfumerflavorist.comthegoodscentscompany.com

Many simple alkyl- and methoxy-pyrazines are key aroma components. For example, 2-methoxy-3-methylpyrazine (B1583162) is noted for its roasted, nutty, and earthy character, making it suitable for hazelnut, peanut, and cereal flavors. perfumerflavorist.comthegoodscentscompany.com Another example, methoxymethyl pyrazine, is crucial for developing roasted peanut, hazelnut, and almond flavors and is also used in cocoa and chocolate applications. thegoodscentscompany.com

The presence of the larger 3-bromophenoxy group in place of a small alkyl or methoxy (B1213986) group would be expected to confer a significantly different and likely less volatile aroma profile, but its specific sensory characteristics have not been publicly documented.

Future Directions and Emerging Research Avenues

Development of Highly Regioselective and Stereoselective Synthetic Methodologies

A primary challenge in the synthesis of multisubstituted aromatic heterocycles is controlling the precise position of functional groups, a concept known as regioselectivity. Future synthetic efforts will likely concentrate on developing novel catalytic systems and reaction conditions that allow for the highly controlled construction of pyrazine (B50134) derivatives. This involves moving beyond traditional condensation reactions to more advanced transition-metal-catalyzed cross-coupling methods. The goal is to create synthetic routes that are not only efficient and high-yielding but also versatile enough to accommodate a wide range of functional groups, which is crucial for building libraries of compounds for screening. Furthermore, for pyrazine derivatives with chiral centers, the development of stereoselective methodologies is paramount, as the biological activity of enantiomers can differ significantly.

Exploration of Novel Reaction Pathways for Enhanced Derivatization

The 2-(3-Bromophenoxy)-6-methylpyrazine scaffold possesses two key sites for further chemical modification: the bromine atom on the phenoxy ring and the methyl group on the pyrazine ring. The bromine atom is an excellent handle for various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which can be used to introduce a diverse array of aryl, heteroaryl, or alkyl groups. tandfonline.comresearchgate.net Future research will explore expanding the scope of these reactions and developing new catalytic systems to increase their efficiency and functional group tolerance. Additionally, the methyl group, while traditionally less reactive, presents an opportunity for derivatization through modern C-H activation strategies. Transforming the methyl group into other functionalities like aldehydes or carboxylic acids would open up new avenues for creating derivatives with different physicochemical properties and biological targets. mdpi.com

Integration of Multi-Omics Approaches in Biological Activity Profiling

To fully understand the therapeutic potential of this compound and its future analogs, a comprehensive understanding of their interaction with biological systems is necessary. Emerging research is moving towards the integration of "multi-omics" approaches, including genomics, proteomics, and metabolomics. By systematically studying how these compounds affect gene expression, protein function, and metabolic pathways within cells, researchers can identify their mechanisms of action and potential off-target effects. This holistic view, which goes beyond simple bioactivity screening, is crucial for the rational design of next-generation compounds with improved potency and selectivity. nih.gov

Advanced Computational Design of Next-Generation Pyrazine Derivatives

In silico methods are becoming increasingly integral to the drug discovery and materials science pipeline. Advanced computational tools, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, will be instrumental in guiding the design of new pyrazine derivatives. researchgate.net These methods can predict the biological activity and physicochemical properties of hypothetical compounds before they are synthesized, saving time and resources. By building computational models based on the this compound scaffold, researchers can intelligently design new molecules with a higher probability of success, whether as potential therapeutics or as components in advanced materials.

Synergistic Approaches Combining Synthetic Chemistry with Biological and Materials Sciences

The future of chemical research lies in interdisciplinary collaboration. The unique properties of pyrazine derivatives are not limited to biological applications. There is a growing interest in their use in materials science, for example, as components of organic light-emitting diodes (OLEDs), sensors, or functional polymers. researchgate.net A synergistic approach that combines the expertise of synthetic chemists, biologists, and materials scientists will be essential for innovation. For instance, a pyrazine derivative initially designed for biological activity might be repurposed for use in a biosensor, or a novel synthetic method could enable the creation of pyrazine-based materials with unprecedented electronic properties. Such collaborations will ensure that the full potential of compounds like this compound is explored across diverse scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromophenoxy)-6-methylpyrazine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 3-bromophenol reacts with a halogenated pyrazine derivative (e.g., 2-chloro-6-methylpyrazine) under basic conditions (e.g., NaH or K₂CO₃ in DMF). Evidence from pyrazine synthesis suggests controlling temperature (80–100°C) and using anhydrous solvents to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances yield and purity.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR should show aromatic protons (δ 6.8–7.5 ppm for bromophenoxy group) and pyrazine protons (δ 8.2–8.5 ppm). <sup>13</sup>C NMR confirms the bromine-substituted carbon (δ 120–130 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization provides exact mass (e.g., C₁₁H₁₀BrN₂O⁺ at 277.00 m/z) .

- IR : Stretching vibrations for C-Br (~600 cm⁻¹) and aromatic C-O (1250 cm⁻¹) validate functional groups.

Q. How can researchers ensure the compound’s stability during storage and handling?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent photodegradation. Stability assays (HPLC monitoring over 1–3 months) under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 4°C) are recommended. Degradation products can be identified via LC-MS .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects influencing this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict charge distribution, HOMO-LUMO gaps, and transition states. For example, bromine’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic substitution at the pyrazine ring. Molecular docking studies (AutoDock Vina) may assess interactions with biological targets .

Q. What strategies resolve contradictions in spectral data from different synthetic batches?

- Methodological Answer : Cross-validate using orthogonal techniques:

- X-ray crystallography for unambiguous confirmation of solid-state structure.

- 2D NMR (COSY, HSQC) to assign overlapping proton signals.

- Isotopic labeling (e.g., <sup>13</sup>C at the methyl group) to track positional integrity .

Q. How can trace amounts of this compound be quantified in complex biological matrices?

- Methodological Answer : Use HPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Optimize MRM transitions (e.g., 277 → 198 m/z for quantification). Validate with spike-recovery experiments in plasma or tissue homogenates (LOQ ≤ 1 ng/mL) .

Q. What functionalization strategies enable derivatization of the pyrazine ring for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the pyrazine’s electron-deficient positions.

- Cross-coupling : Suzuki-Miyaura coupling with boronic acids to replace bromine (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

- Oxidation : Convert methyl group to carboxylic acid using KMnO₄ in acidic conditions .

Q. How can isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) aid in metabolic pathway tracing?

- Methodological Answer : Synthesize deuterated analogs (e.g., CD₃ at the methyl group) via H/D exchange (D₂O, Pt/C catalyst). Use GC-IRMS (Gas Chromatography-Isotope Ratio Mass Spectrometry) to track isotopic enrichment in metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.